molecular formula C5H11NS2 B154731 Nereistoxin CAS No. 1631-58-9

Nereistoxin

Cat. No. B154731
CAS RN: 1631-58-9
M. Wt: 149.3 g/mol
InChI Key: DSOOGBGKEWZRIH-UHFFFAOYSA-N
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Description

Nereistoxin Description

Nereistoxin (NTX) is a neurotoxic compound originally isolated from a marine annelid worm, Lumbriconereis heteropoda, and is known for its insecticidal properties. It has been used as the active form in synthetic insecticides such as Cartap. NTX is characterized by its small cyclic structure containing a disulfide bond, which is crucial for its biological activity .

Synthesis Analysis

The synthesis of NTX involves its isolation as hydrogen oxalate in faintly yellow crystals. It is soluble in fat solvents and insoluble in water. The empirical formula of NTX has been determined to be C5H9NS2, and it is known to reduce Fehling and ammoniacal silver nitrate solutions. The chemical properties of NTX suggest that it is a tertiary amine with a cyclic disulfide ring .

Molecular Structure Analysis

NTX's molecular structure is unique due to the presence of a 1,2-dithiolane moiety, which is similar to 6:8-thioctic acid, a member of the vitamin B group. This structure is believed to be responsible for its neurotoxic effects. The disulfide bond in NTX is not required to react with the vicinal disulfide in the acetylcholine-binding protein (AChBP) C loop for inhibition of binding, suggesting that NTX may undergo a reversible disulfide interchange reaction with nicotinic acetylcholine receptors (nAChRs), especially under reducing conditions .

Chemical Reactions Analysis

NTX interacts with the acetylcholine receptor-ion channel complex, acting as an antagonist at insect and mammalian nAChRs. It inhibits the binding of ligands to the ACh receptor and its ionic channel, affecting neuromuscular transmission. NTX can also act as a partial agonist, activating the ACh receptor to a small degree while primarily acting as an antagonist .

Physical and Chemical Properties Analysis

NTX exhibits a range of effects on the central nervous system (CNS) and neuromuscular transmission. It can induce a dose-dependent partial block of transmission at synapses without changing the membrane potential or input resistance of the postsynaptic membrane. At higher concentrations, NTX depolarizes the postsynaptic membrane and suppresses sodium and potassium currents, increasing the membrane leak current. These actions contribute to its mechanism as a neurotoxin .

Case Studies

A case study involving a 74-year-old woman who ingested cartap hydrochloride for suicide revealed the presence of NTX in postmortem specimens. The concentrations of NTX in heart and femoral blood indicated significant neuromuscular toxicity, leading to respiratory failure and death. This case underscores the inhibitory neurotoxicity of NTX in humans, which is similar to its effects in insects .

Scientific Research Applications

Neuromuscular Transmission Effects

Nereistoxin (NTX) has been extensively studied for its effects on neuromuscular transmission. Research has shown that NTX blocks neuromuscular transmission without causing depolarization of end-plate membranes. It decreases the frequency and amplitude of miniature end-plate potentials and reduces the chemical sensitivity of the end-plate membrane to acetylcholine. Both sodium and potassium components of the end-plate current are suppressed by NTX, indicating its role in inhibiting the mechanisms whereby the end-plate membrane conductances to these ions are increased, responsible for neuromuscular blockade (Deguchi, Narahashi, & Haas, 1971).

Interaction with Acetylcholine Receptor-Ionic Channel Complex

NTX has been observed to interact with the acetylcholine receptor-ionic channel complex in various studies. It blocks indirectly elicited twitch tension but not directly elicited ones, and does not affect action potential, quantal content, and frequency of the spontaneous miniature endplate potentials. The postsynaptic inhibition by NTX is evident from the reduction it causes in the amplitudes of the endplate potential and endplate current. NTX inhibits binding of ligands to the acetylcholine receptor and its ionic channel in membranes, acting as a partial agonist but primarily as an antagonist (Eldefrawi et al., 1980).

Insecticidal Properties

Studies have also explored the insecticidal properties of NTX. It has been found to be neuroactive, affecting the activities of motor nerves but not sensory nerves in mammals. NTX is distinguished from other insecticides due to its unique neuroactive nature and has been suggested as a base for developing new insecticides (Sakai, 1964).

Neurotoxicity in Insects

Further research into the neurotoxicity of NTX in insects reveals its suppression of the excitatory actions of certain insecticides in the central nervous system of insects. NTX, as an acetylcholine antagonist, postulated that it acts to produce high levels of acetylcholine, resulting in after-discharges. This differs from the action of other insecticides like DDT, which seem to attack noncholinergic regions of the insect nervous system (Uchida et al., 1975).

Interaction with Nicotinic Acetylcholine Receptors

NTX and its derivative cartap have been studied for their ability to directly block the insect nicotinic receptor/channel. NTX binds at the nicotinic acetylcholine receptor (nAChR) sites and inhibits the receptor-induced 22Na influx. It acts as both a neurotoxic agent and an antagonist, potentially having dual NCB and agonist targets (Lee, Tomizawa, & Casida, 2003).

Analytical Methods for NTX Detection

The development of new methods for determining NTX in biological fluid has been a focus of research. Techniques like mixed-mode cationic exchange solid-phase extraction and gas chromatography/mass spectrometry offer more effective detection and analysis of NTX in various samples (Park et al., 2015).

Safety And Hazards

Nereistoxin is harmful if swallowed and harmful in contact with skin . It is recommended to wash face, hands and any exposed skin thoroughly after handling and not to eat, drink or smoke when using this product .

Future Directions

Nereistoxin insecticides are still used because of their high insecticidal activities . A reliable residue analysis method for the simultaneous detection of cartap, bensultap, thiocyclam, and nereistoxin in foods of animal origins was developed . This suggests that there is ongoing research into the uses and effects of Nereistoxin and its derivatives.

properties

IUPAC Name

N,N-dimethyldithiolan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2/c1-6(2)5-3-7-8-4-5/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOOGBGKEWZRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CSSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1631-52-3 (monooxalate), 71057-75-5 (HCl)
Record name Nereistoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0075104
Record name N,N-Dimethyl-1,2-dithiolan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nereistoxin

CAS RN

1631-58-9
Record name Nereistoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1631-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nereistoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-1,2-dithiolan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEREISTOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7BQ8TC6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,770
Citations
T Okaichi, Y Hashimoto - Agricultural and biological chemistry, 1962 - academic.oup.com
… nereistoxin aside from disulfide ring. This was also true for reduction with Urushibara nickel A. All attempts to obtain such a tertiary amine from nereistoxin … ed from nereistoxin as shown …
Number of citations: 119 academic.oup.com
WR Kem, K Andrud, G Bruno, H Xing, F Soti, TT Talley… - Marine drugs, 2022 - mdpi.com
Nereistoxin (NTX) is a marine toxin isolated from an annelid worm that lives along the coasts of Japan. Its insecticidal properties were discovered decades ago and this stimulated the …
Number of citations: 2 www.mdpi.com
SJ Lee, M Tomizawa, JE Casida - Journal of agricultural and food …, 2003 - ACS Publications
Nereistoxin (NTX) (4-dimethylamino-1,2-dithiolane) is the naturally occurring prototype for cartap [the bis(thiocarbamate) derivative of the NTX dithiol], which is generally regarded as a …
Number of citations: 62 pubs.acs.org
S Chiba, Y NAGAWA - The Japanese Journal of Pharmacology, 1971 - jstage.jst.go.jp
… Nereistoxin is a potent neuroactive substance isolated first … pharma cological study of synthetic nereistoxin (2), it has been … for producing convulsion by nereistoxin. Com parative study of …
Number of citations: 16 www.jstage.jst.go.jp
DB Sattelle, ID Harrow, JA David… - Journal of …, 1985 - journals.biologists.com
Nereistoxin hydrogen oxalate (NTX), at low concentrations (in the range 2·0 × 10 −8 —1·0 × 10 −6 mol 1 −1 ), induced a dose-dependent partial block of transmission at cereal afferent, …
Number of citations: 54 journals.biologists.com
DH Fisher, Y Xie, R Loring - Analytical letters, 1993 - Taylor & Francis
… that nereistoxin oxalate as supplied is not pure and contains dihydronereistoxin, or that nereistoxin acts as a … We report here a method for simultaneous detection of both nereistoxin and …
Number of citations: 11 www.tandfonline.com
M Uchida, Y Irie, T Fujita, M Nakajima - Pesticide Biochemistry and …, 1975 - Elsevier
Nereistoxin suppressed the excitatory actions of α- and γ-BHC and HEOD in the central nervous system of Periplaneta americana (L.). However, it did not affect the neurotoxic action of …
Number of citations: 24 www.sciencedirect.com
T Deguchi, T Narahashi, HG Haas - Pesticide Biochemistry and Physiology, 1971 - Elsevier
The effects of nereistoxin on the neuromuscular transmission of the frog have been studied by means of intracellular microelectrode and voltage clamp techniques. Nereistoxin blocked …
Number of citations: 39 www.sciencedirect.com
Y Park, S Choe, H Lee, J Jo, Y Park, E Kim… - Forensic Science …, 2015 - Elsevier
Nereistoxin(NTX) was originated from a marine annelid worm Lumbriconereis heteropoda and its analogue pesticides including cartap, bensultap, thiocyclam and thiobensultap have …
Number of citations: 39 www.sciencedirect.com
AT ELDEFRAWI, NM BAKRY, ME ELDEFRAWI… - Molecular …, 1980 - Citeseer
… The effect of nereistoxin(NTX) was studied, by electrophysiological methods on neuromuscular transmission in frog sartorius and rat diaphragm muscles, and by biochemical methods …
Number of citations: 74 citeseerx.ist.psu.edu

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